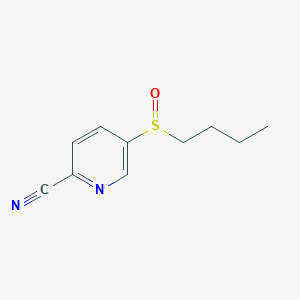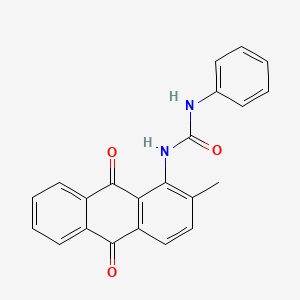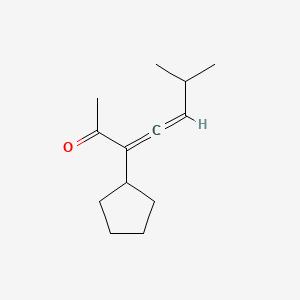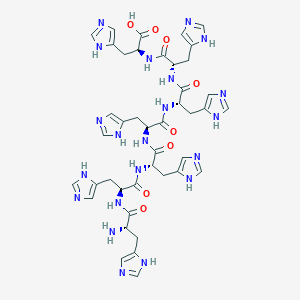![molecular formula C11H23FO2Si B14505214 Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate CAS No. 63620-12-2](/img/structure/B14505214.png)
Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate is a chemical compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to a fluorine atom and two propyl groups, with a methyl ester functional group attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate typically involves the reaction of a suitable silicon-containing precursor with fluorine and propyl groups. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate can undergo several types of chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty materials, such as coatings and adhesives, due to its reactivity and stability.
Mécanisme D'action
The mechanism by which Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate exerts its effects depends on the specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. The fluorine atom’s presence can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-fluoro-2-methylpropanoate: Similar in structure but lacks the silicon atom, making it less versatile in certain applications.
Dipropylfluorosilane: Contains a silicon-fluorine bond but lacks the ester functional group, limiting its use in esterification reactions.
Uniqueness
Methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate is unique due to the combination of a silicon-fluorine bond and an ester functional group, providing a versatile platform for various chemical transformations and applications. Its structural properties allow for unique reactivity patterns, making it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
63620-12-2 |
|---|---|
Formule moléculaire |
C11H23FO2Si |
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
methyl 3-[fluoro(dipropyl)silyl]-2-methylpropanoate |
InChI |
InChI=1S/C11H23FO2Si/c1-5-7-15(12,8-6-2)9-10(3)11(13)14-4/h10H,5-9H2,1-4H3 |
Clé InChI |
NZBYEAISEQLQED-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si](CCC)(CC(C)C(=O)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)
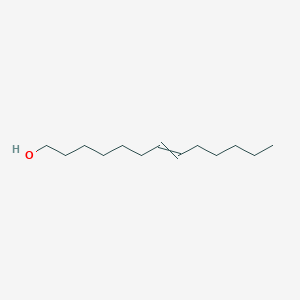
![3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14505153.png)
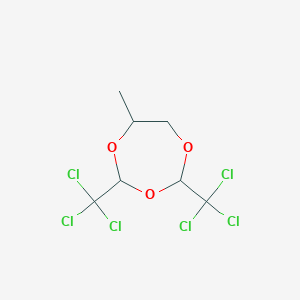
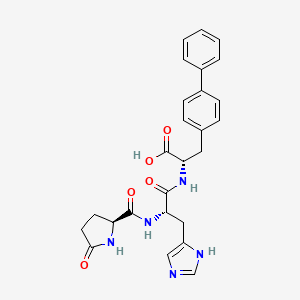
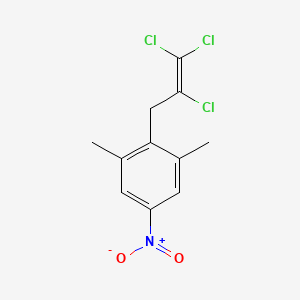

![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)

